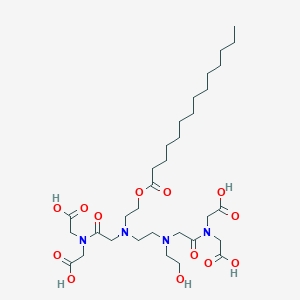

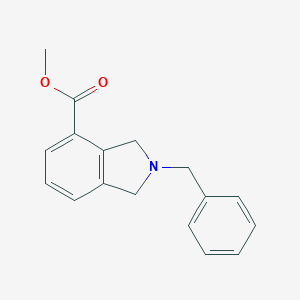

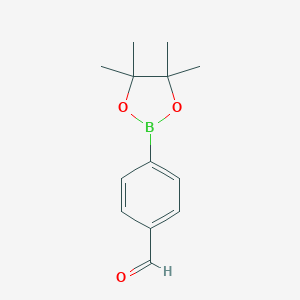

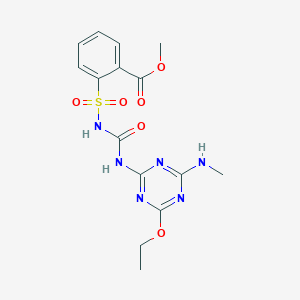

![molecular formula C14H17NO2 B166190 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one CAS No. 135782-11-5](/img/structure/B166190.png)

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one

Overview

Description

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one, also known as BHPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. BHPP belongs to the class of pyranopyrroles and is synthesized through a multistep process. In

Scientific Research Applications

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one exhibits potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been investigated for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. For example, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. In addition, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one also inhibits the JAK/STAT pathway, which is involved in inflammation and immune response.

Biochemical and Physiological Effects:

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and neuroprotection. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to inhibit the expression of various genes that are involved in cell cycle regulation and cell survival. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has several advantages for lab experiments, including its easy synthesis, high potency, and low toxicity. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one can be synthesized in large quantities and has been shown to exhibit potent activity in various assays. However, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one also has some limitations, such as its poor solubility in aqueous solutions and its instability in the presence of light and air. These limitations can be overcome by optimizing the formulation and storage conditions of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one.

Future Directions

There are several future directions for the research on 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one, including the development of novel 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one derivatives with improved potency and selectivity, the investigation of the pharmacokinetics and pharmacodynamics of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one in vivo, and the evaluation of the safety and efficacy of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one in clinical trials. In addition, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name |

2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCRTPSFIQQHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392818 | |

| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one | |

CAS RN |

135782-11-5 | |

| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)